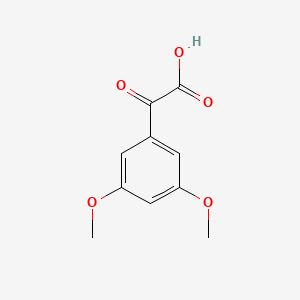

2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid

Descripción

2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid is a substituted α-ketoacid characterized by a phenyl ring bearing two methoxy (-OCH₃) groups at the 3- and 5-positions, with a ketone and carboxylic acid functional group at the α-carbon. This compound is synthesized via the oxidation of 3,5-dimethoxyacetophenone using selenium dioxide (SeO₂) and pyridine under argon at 120°C . Its structural features make it a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles such as quinazolines and purine derivatives .

Propiedades

IUPAC Name |

2-(3,5-dimethoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-7-3-6(9(11)10(12)13)4-8(5-7)15-2/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNISVOEWCYXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

Oxidation: The aldehyde group is oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Formation of Oxoacetic Acid:

Industrial Production Methods

Industrial production methods for 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid may involve large-scale oxidation processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation Products: More oxidized derivatives of the original compound.

Reduction Products: 2-(3,5-Dimethoxyphenyl)-2-hydroxyacetic acid.

Substitution Products: Compounds with substituted functional groups in place of the methoxy groups.

Aplicaciones Científicas De Investigación

2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The oxo group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The methoxy groups may also play a role in modulating the compound’s properties and biological activity.

Comparación Con Compuestos Similares

Methoxy-Substituted Analogs

2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid :

- Molecular Formula: C₁₀H₁₀O₅

- Molar Mass: 210.18 g/mol

- Reactivity: Used in electrochemical oxidative decarboxylation to synthesize quinazolines, yielding 57% for the product derived from its multisubstituted substrate .

- Stability: Sensitive to prolonged storage, as indicated by discontinued commercial availability .

- 2-(2,5-Dimethoxyphenyl)-2-oxoacetic acid: Synthesized under similar conditions but with 2,5-dimethoxyacetophenone as the starting material . Comparable reactivity but distinct regioselectivity in cyclization reactions due to differing substituent positions.

Halogenated Analogs

- 2-(3,5-Difluorophenyl)-2-oxoacetic acid: Molecular Formula: C₈H₅F₂NO₃ Molar Mass: 201.13 g/mol Applications: Used in medicinal chemistry for its electron-withdrawing fluorine substituents, which enhance metabolic stability . Synthesis Yield: Not explicitly reported, but fluorinated analogs generally exhibit lower yields (~45–60%) due to steric and electronic challenges .

2-(3,5-Dichlorophenyl)-2-oxoacetic acid :

Alkyl-Substituted Analogs

2-(3,5-Dimethylphenyl)-2-oxoacetic acid :

2-(4-Ethylphenyl)-2-oxoacetic acid :

Physicochemical Properties and Stability

Actividad Biológica

2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid (CAS No. 878561-39-8) is an organic compound characterized by a phenyl ring substituted with two methoxy groups and an oxo group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid is . The presence of methoxy groups enhances its lipophilicity, which may influence its absorption and distribution in biological systems. The oxo group is expected to facilitate interactions with biological macromolecules, potentially enhancing its bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid is primarily attributed to its ability to interact with various biological targets. The oxo group can participate in hydrogen bonding and coordination with metal ions in enzyme active sites, while the methoxy groups may enhance solubility and permeability across cell membranes.

Target Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential in modulating the activity of enzymes related to oxidative stress and inflammation.

Biological Activities

-

Antioxidant Activity :

- Studies have demonstrated that 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models.

- Case Study : In vitro assays revealed a dose-dependent reduction in reactive oxygen species (ROS) levels when treated with this compound.

-

Anti-inflammatory Effects :

- The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.

- Research Finding : A study indicated that administration of the compound reduced inflammation markers in a murine model of arthritis.

-

Antimicrobial Activity :

- Preliminary investigations suggest that 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid possesses antimicrobial properties against certain bacterial strains.

- Case Study : Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 50 µg/mL.

Comparative Analysis

To understand the uniqueness of 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid | High | Moderate | Moderate |

| 2-(3,5-Dimethoxyphenyl)acetic acid | Low | Low | Low |

| 3,5-Dimethoxybenzoic acid | Moderate | High | Low |

Research Findings

Recent studies have focused on synthesizing derivatives of 2-(3,5-Dimethoxyphenyl)-2-oxoacetic acid to enhance its biological properties. For instance:

- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their biological activities. Some derivatives exhibited improved antioxidant and anti-inflammatory effects compared to the parent compound.

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of this compound in conditions like diabetes and cardiovascular diseases. Results indicated significant improvements in biomarkers associated with these diseases.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.